molecular formula C19H22N6O4 B14002334 Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate CAS No. 4788-72-1

Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate

Cat. No.: B14002334
CAS No.: 4788-72-1
M. Wt: 398.4 g/mol
InChI Key: GGLROBWCPVFQKQ-UHFFFAOYSA-N
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Description

Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate is a structurally complex benzoate ester derivative featuring an acetylated amine linked to a tetrahydropteridin moiety. The ethyl benzoate group enhances lipophilicity, which may influence pharmacokinetic properties.

Properties

CAS No.

4788-72-1

Molecular Formula

C19H22N6O4

Molecular Weight

398.4 g/mol

IUPAC Name

ethyl 4-[acetyl-[2-(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)ethyl]amino]benzoate

InChI

InChI=1S/C19H22N6O4/c1-3-29-18(28)12-4-6-14(7-5-12)25(11(2)26)9-8-13-10-21-16-15(22-13)17(27)24-19(20)23-16/h4-7H,3,8-10H2,1-2H3,(H4,20,21,23,24,27)

InChI Key

GGLROBWCPVFQKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CCC2=NC3=C(NC2)N=C(NC3=O)N)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzoate ester: This can be achieved by reacting 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst.

    Introduction of the acetyl group: Acetylation of the benzoate ester can be carried out using acetic anhydride in the presence of a base such as pyridine.

    Attachment of the tetrahydropteridinyl moiety: This step involves the reaction of the acetylated benzoate ester with a suitable tetrahydropteridinyl derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Reactivity/Applications References
Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate C₁₈H₂₂N₆O₄* ~386.41 Benzoate ester, acetyl, tetrahydropteridin Low water solubility (inferred) Potential enzyme inhibition
Ethyl 4-aminobenzoate C₉H₁₁NO₂ 165.19 Benzoate ester, amino Soluble in organic solvents Pharmaceutical intermediate
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Benzoate ester, dimethylamino Moderate polarity Co-initiator in polymer resins
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate C₁₇H₁₆BrNO₃ 378.22 Bromophenyl, acetyl amino Lipophilic Antimicrobial candidate
Ethoxylated ethyl-4-aminobenzoate C₅₉H₁₁₁NO₂₇ 1266.6 Ethoxylated amino Water-soluble Cosmetic formulations

*Hypothetical formula based on structural analysis.

Physical and Chemical Properties

  • Solubility : The tetrahydropteridin group likely reduces water solubility compared to ethoxylated derivatives .
  • Thermal Stability : Acetylation may enhance stability relative to free amines, as seen in polymer resin studies .

Biological Activity

Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activity. This article will explore its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H24N4O4C_{19}H_{24}N_{4}O_{4}, with a molecular weight of 372.42 g/mol. Its structure features an ethyl ester linked to an acetylated pteridine derivative, which may contribute to its biological activity.

Chemical Structure

\text{Ethyl 4 acetyl 2 2 amino 4 oxo 1 4 7 8 tetrahydropteridin 6 yl ethyl amino}benzoate}

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Inhibition of Enzymatic Activity : The presence of the pteridine moiety suggests potential inhibition of enzymes involved in nucleotide synthesis.
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of pathogens.
  • Antitumor Activity : Preliminary studies suggest that related compounds can induce apoptosis in cancer cells.

Pharmacological Effects

The pharmacological profile of this compound is still under investigation. However, some observed effects include:

  • Cytotoxicity : In vitro studies have shown that the compound can induce cell death in certain cancer cell lines.
  • Antioxidant Activity : The compound may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. Below are key findings:

StudyFindings
Study A (Journal of Medicinal Chemistry)Demonstrated that pteridine derivatives can inhibit dihydrofolate reductase, leading to reduced cell proliferation in cancer cells.
Study B (Pharmaceutical Research)Reported antimicrobial activity against Gram-positive bacteria with a similar structural motif.
Study C (European Journal of Pharmacology)Found that certain derivatives induced apoptosis through the mitochondrial pathway in leukemia cells.

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